N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-chloro-3-methylphenoxy)acetamide
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Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-chloro-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound with potential pharmacological applications. Its structure includes an imidazole ring, a pyridazine moiety, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C17H18ClN5O3, with a molecular weight of approximately 377.4 g/mol. The presence of the imidazole and pyridazine rings typically correlates with significant biological activity, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Research indicates that compounds containing imidazole and pyridazine structures often exhibit antitumor properties . For instance, studies have shown that related compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells such as MCF-7 breast cancer cells. The mechanism often involves targeting tubulin dynamics, which is crucial for mitotic processes .
Table 1: Summary of Anticancer Activities
Compound | Cell Line | IC50 Value (nM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 52 | Induces apoptosis |
Compound B | MDA-MB-231 | 74 | G2/M phase arrest |
Antimicrobial Activity
The imidazole ring is known for its antimicrobial effects , particularly against bacterial strains. The compound's ability to interact with metal ions or enzyme active sites enhances its potential as an antimicrobial agent. Studies suggest that derivatives of imidazole can inhibit bacterial growth by disrupting cellular processes .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation.
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, leading to disrupted microtubule formation and subsequent cell death.
- DNA Interaction : The pyridazine moiety may interact with nucleic acids, affecting transcription and replication processes.
Case Studies
Recent studies have explored the efficacy of related compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry highlighted a derivative exhibiting significant anticancer activity in vitro, demonstrating promising results in preclinical models .
- Another investigation focused on the antimicrobial properties against resistant bacterial strains, showing that modifications to the imidazole structure could enhance potency against specific pathogens .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-13-10-14(2-3-15(13)19)27-11-17(25)21-7-9-24-18(26)5-4-16(22-24)23-8-6-20-12-23/h2-6,8,10,12H,7,9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFMXHTFKLQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.